2-Cyclopentylazepane hydrochloride

Medicinal Chemistry Chemical Synthesis Quality Control

Sourcing azepane building blocks with defined steric and lipophilic profiles often limits SAR progression. 2-Cyclopentylazepane hydrochloride (CAS 1177362-74-1) solves this by providing a unique C2-cyclopentyl substitution pattern that introduces distinct conformational constraints compared to linear or aryl analogs. - Enables regioselective N-functionalization studies under steric influence. - Optimal CNS drug-like lipophilicity (clogP ~2.84 for free base) for blood-brain barrier penetration programs. - Supplied at 97% purity to minimize confounding impurities in high-throughput screens.

Molecular Formula C11H22ClN
Molecular Weight 203.75 g/mol
CAS No. 1177362-74-1
Cat. No. B121511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentylazepane hydrochloride
CAS1177362-74-1
Molecular FormulaC11H22ClN
Molecular Weight203.75 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)C2CCCC2.Cl
InChIInChI=1S/C11H21N.ClH/c1-2-8-11(12-9-5-1)10-6-3-4-7-10;/h10-12H,1-9H2;1H
InChIKeyIXWXMDLDUOYGQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopentylazepane Hydrochloride Overview


2-Cyclopentylazepane hydrochloride is a cyclic secondary amine hydrochloride salt characterized by a saturated seven-membered azepane ring bearing a cyclopentyl substituent at the C2 position . With a molecular formula of C₁₁H₂₂ClN and a molecular weight of 203.75 g/mol , this compound serves as a versatile heterocyclic building block in medicinal chemistry and organic synthesis, particularly as a precursor to N-arylated azepanes which function as intermediates for inhibitors, antidiabetic agents, anticancer agents, and DNA-binding reagents .

Structural Specificity of 2-Cyclopentylazepane Hydrochloride


Substituting 2-cyclopentylazepane hydrochloride with other azepane derivatives—such as the unsubstituted azepane hydrochloride, 2-phenylazepane hydrochloride, or 4-(cyclopentylmethyl)azepane hydrochloride—fundamentally alters the molecular geometry, lipophilicity, and potential biological interaction profile. The C2 cyclopentyl substitution introduces unique steric bulk and conformational constraints that differ markedly from aromatic, linear, or regioisomeric substituents . This specificity is critical because the three-dimensional conformation of 2-cyclopentylazepane directly influences its biological activity and molecular recognition events . Consequently, compounds within the azepane class cannot be interchangeably deployed in structure-activity relationship (SAR) studies or synthetic routes without risking divergent outcomes in target engagement, pharmacokinetics, and downstream functional effects.

2-Cyclopentylazepane Hydrochloride: Comparative Evidence


Purity Specification Comparison

Procurement decisions for 2-cyclopentylazepane hydrochloride are directly influenced by available purity grades. Suppliers offer this compound at two distinct purity specifications: a minimum of 95% purity and a higher 97% purity . In contrast, the unsubstituted azepane hydrochloride is commonly offered at only 95% purity , and 2-phenylazepane hydrochloride is also specified at 95% purity . The availability of a 97% grade for 2-cyclopentylazepane hydrochloride provides a quantifiable advantage for applications requiring lower impurity profiles, such as sensitive catalytic reactions or biological assays where trace contaminants may confound results.

Medicinal Chemistry Chemical Synthesis Quality Control

Steric and Conformational Differences of C2 Substituents

At the molecular level, the C2 cyclopentyl group of 2-cyclopentylazepane hydrochloride imparts distinct steric and conformational properties compared to the C2 phenyl group of 2-phenylazepane hydrochloride [1]. The cyclopentyl substituent (C₅H₉) is fully saturated and adopts multiple low-energy conformations (envelope and half-chair), whereas the phenyl group (C₆H₅) is planar and aromatic, introducing π-π stacking potential and a rigid, flat geometry . This difference is quantified by the free base's computed properties: 2-cyclopentylazepane exhibits a boiling point of 240.2±8.0 °C and vapor pressure of 0.0±0.5 mmHg at 25°C, indicative of its volatility and physical behavior . While direct comparative binding data for these specific analogs are absent from the literature, the three-dimensional conformation of 2-cyclopentylazepane is explicitly noted as crucial for its biological activity and interaction with other molecules .

Molecular Modeling Receptor Binding SAR Studies

Regioisomeric Substitution Position Effects

The position of the cyclopentyl substituent on the azepane ring constitutes a critical structural variable. 2-Cyclopentylazepane hydrochloride (C2 substitution) differs fundamentally from 4-(cyclopentylmethyl)azepane hydrochloride (C4 substitution with a methylene spacer) . The latter has a molecular weight of 217.78 g/mol (C₁₂H₂₄ClN) compared to 203.75 g/mol for the target compound, reflecting the additional carbon atom and altered spatial orientation of the cyclopentyl group [1]. This regioisomeric variation alters the vector of the hydrophobic substituent relative to the azepane nitrogen, which is the primary site for further derivatization (e.g., N-arylation) . In the context of building block utility, the C2 position offers a distinct spatial arrangement for subsequent synthetic elaboration compared to C4-substituted analogs.

Regiochemistry Synthetic Strategy Pharmacophore Mapping

Lipophilicity and Physicochemical Properties

The free base of 2-cyclopentylazepane hydrochloride, 2-cyclopentylazepane (C₁₁H₂₁N), exhibits a computed LogP (clogP) value of approximately 2.84 and a topological polar surface area (TPSA) of 12.03 Ų [1]. These values reflect the balance between the hydrophobic cyclopentyl moiety and the basic nitrogen center. While direct comparative clogP data for 2-phenylazepane are not readily available, phenyl-substituted analogs are expected to exhibit higher lipophilicity due to the aromatic ring. Furthermore, the boiling point of the free base is 240.2±8.0 °C at 760 mmHg, which is a key parameter for handling, purification, and formulation considerations . These physicochemical properties differentiate 2-cyclopentylazepane from other azepane derivatives with varying substituents, providing a basis for predicting behavior in biological systems and synthetic protocols .

ADME Prediction Drug Design Physicochemical Profiling

N-Arylated Azepane Precursor Utility

2-Cyclopentylazepane hydrochloride is specifically cited as a precursor in the synthesis of N-arylated azepanes . These N-arylated derivatives are important intermediates in synthetic chemistry with reported applications as novel inhibitors, antidiabetic agents, anticancer agents, and DNA-binding reagents . This positions the compound as a versatile building block for diversity-oriented synthesis. In contrast, other azepane derivatives, such as 1-(1-cyclopentylpiperidin-4-yl)azepane, are studied for distinct pharmacological effects, including analgesic and anti-anxiety activities . The unique utility of the C2-cyclopentyl substitution in enabling a specific class of downstream products (N-aryl azepanes) provides a concrete, application-driven rationale for its selection over alternative azepane building blocks.

Synthetic Methodology Medicinal Chemistry Building Blocks

Application Scenarios for 2-Cyclopentylazepane Hydrochloride


N-Arylated Azepane Libraries for Kinase/GPCR Screening

Leveraging its established role as a precursor for N-arylated azepanes, 2-cyclopentylazepane hydrochloride is ideally suited for generating diverse compound libraries aimed at kinase or GPCR inhibitor discovery . The 97% purity grade is recommended for these applications to minimize impurities that could confound high-throughput screening results .

SAR Studies of C2 Steric Effects

The distinct steric and conformational properties of the C2-cyclopentyl group, compared to phenyl or linear alkyl substituents, make this compound a valuable tool for SAR campaigns investigating the impact of saturated, flexible hydrophobic groups on target binding . Its unique three-dimensional conformation is directly relevant to optimizing molecular recognition events .

CNS-Penetrant Candidates with Moderate Lipophilicity

With a computed clogP of ~2.84 for the free base, 2-cyclopentylazepane hydrochloride falls within the optimal lipophilicity range for central nervous system (CNS) drug candidates . This property, combined with its cyclic amine scaffold, supports its use in medicinal chemistry programs targeting neurological disorders where balanced lipophilicity is critical for blood-brain barrier penetration .

Regioselective N-Functionalization Methodology

The C2 substitution pattern provides a unique regioisomeric handle for exploring regioselective N-functionalization reactions . In contrast to C4-substituted analogs, the C2-cyclopentyl group creates a distinct steric environment around the nucleophilic nitrogen, enabling studies on the influence of steric hindrance on reaction yields and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopentylazepane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.